2-(2,4,5-Trimethylphenyl)butanoic acid is an organic compound characterized by the molecular formula . It is a derivative of butanoic acid, where a butanoic acid moiety is substituted with a 2,4,5-trimethylphenyl group. This compound is notable for its applications in organic synthesis and potential biological activities. It is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 2-(2,4,5-trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylphenyl acetonitrile with ethyl alpha-bromoacetate. This reaction is conducted in the presence of a base such as zinc in tetrahydrofuran. The resulting intermediate undergoes hydrolysis using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product.
The molecular structure of 2-(2,4,5-trimethylphenyl)butanoic acid includes:
2-(2,4,5-trimethylphenyl)butanoic acid can participate in several chemical reactions:
The mechanism of action for 2-(2,4,5-trimethylphenyl)butanoic acid varies depending on its application. In biological contexts, it may interact with specific enzymes or receptors, modifying their activity. For instance:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2-(2,4,5-trimethylphenyl)butanoic acid |
InChI | InChI=1S/C13H18O2/c1-5-11(13(14)15)12... |
InChI Key | PEDBWFQPIKCDSP-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=C(C=C(C(=C1)C)C)C)C(=O)O |
2-(2,4,5-trimethylphenyl)butanoic acid has various applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial processes.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8